molecular formula C12H11NO2S B1404669 Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate CAS No. 39101-02-5

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate

Cat. No. B1404669
CAS RN: 39101-02-5
M. Wt: 233.29 g/mol
InChI Key: GWDSEMNOINVPIX-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” is a compound that contains a thiazole moiety. Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . Thiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of a similar compound, “methyl 4- [ (2-chloro-1,3-thiazol-5-yl)methoxy]benzoate”, involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antitumor Applications

The thiazole moiety, a core structure in Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, is known for its antimicrobial properties . It’s been incorporated into various drugs like sulfathiazole and ritonavir, which are used to treat infections and HIV respectively. Additionally, thiazole derivatives have shown promise in antitumor research, with compounds like tiazofurin being investigated for their cytotoxic activities .

Agriculture: Fungicide and Herbicide Development

In agriculture, thiazole derivatives are explored for their potential as fungicides and herbicides . The ability of these compounds to inhibit the growth of harmful fungi and weeds can be crucial for crop protection and yield improvement.

Industrial Applications: Chemical Synthesis and Material Development

Thiazole compounds serve as intermediates in chemical synthesis and material science. They are used in the production of dyes, biocides, and vulcanization accelerators . Their role in developing new materials with specific properties is an area of ongoing research.

Environmental Science: Eco-friendly Solvents and Green Chemistry

Thiazole derivatives are being studied for their use in environmentally friendly solvents and as part of green chemistry initiatives . Their application aims to reduce harmful environmental impacts and promote sustainable practices in chemical processes.

Material Science: Photographic Sensitizers and Liquid Crystals

The unique properties of thiazole derivatives make them suitable for use as photographic sensitizers and in the development of liquid crystals . These applications take advantage of the light-sensitive and phase-transition properties of thiazole-based compounds.

Analytical Chemistry: Ligands in Catalysis

In analytical chemistry, thiazole derivatives are used as ligands to stabilize metal ions during catalytic processes . This stabilization can enhance the efficiency of reactions such as the azide-alkyne cycloaddition, which is a cornerstone of click chemistry.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of “Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” could involve further exploration of these properties and potential applications.

properties

IUPAC Name

methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSEMNOINVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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